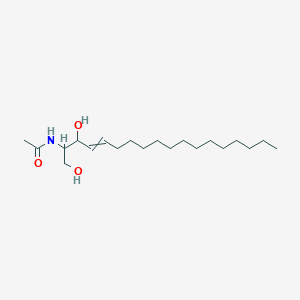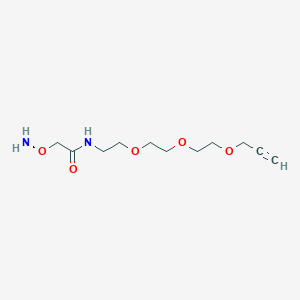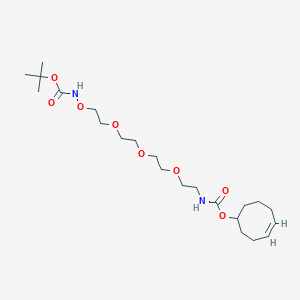
Propargyl PEG5-NHS carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl PEG5-NHS carbonate is a compound that contains a propargyl group and an N-hydroxysuccinimidyl (NHS) carbonate group. The propargyl group is a terminal alkyne functional group, while the NHS carbonate group is reactive towards primary amines. This compound is widely used in bioconjugation, click chemistry, and drug delivery systems due to its ability to form stable covalent bonds with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl PEG5-NHS carbonate typically involves the reaction of propargyl alcohol with polyethylene glycol (PEG) and NHS carbonate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbonate ester linkage . The reaction can be summarized as follows:
- Propargyl alcohol is reacted with PEG in the presence of a base to form Propargyl PEG.
- The resulting Propargyl PEG is then reacted with NHS carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to optimize yield and purity .
化学反应分析
Types of Reactions
Propargyl PEG5-NHS carbonate undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group of this compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Nucleophilic Substitution Reactions: The NHS carbonate group reacts readily with primary amines to form stable amide bonds.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Primary Amines: React with the NHS carbonate group under mild conditions (pH 7-9) to form amide bonds.
Major Products Formed
Triazole Linkages: Formed from CuAAC reactions.
Amide Bonds: Formed from the reaction with primary amines.
科学研究应用
Propargyl PEG5-NHS carbonate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Propargyl PEG5-NHS carbonate involves the formation of stable covalent bonds with biomolecules. The NHS carbonate group reacts with primary amines on proteins, peptides, or other biomolecules to form amide bonds. The propargyl group can undergo CuAAC reactions with azide-containing molecules, forming stable triazole linkages. These reactions enable the precise attachment of functional groups to biomolecules, enhancing their stability, solubility, and targeting capabilities .
相似化合物的比较
Similar Compounds
Propargyl-N-hydroxysuccinimidyl ester: Contains a propargyl group and an NHS ester group, used in similar bioconjugation applications.
Azido-PEG-NHS ester: Contains an azide group and an NHS ester group, used in click chemistry reactions with alkyne-containing molecules.
Uniqueness
Propargyl PEG5-NHS carbonate is unique due to its combination of a propargyl group and an NHS carbonate group, allowing it to participate in both CuAAC reactions and nucleophilic substitution reactions. This dual functionality makes it a versatile tool in bioconjugation and drug delivery applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO9/c1-2-5-21-6-7-22-8-9-23-10-11-24-12-13-25-16(20)26-17-14(18)3-4-15(17)19/h1H,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNDURRXHHZCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9S,10R,12R,13R,14R,17R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8114613.png)

![5-[2-[1-(5-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol;hydrate](/img/structure/B8114649.png)

![Cyclobutaneacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8114653.png)









